Cas no 1262006-22-3 (2-(3-carbamoylphenyl)-5-methylbenzoic Acid)

2-(3-Carbamoylphenyl)-5-methylbenzoic acid is a versatile benzoic acid derivative featuring both a carbamoyl and a methyl substituent on its aromatic rings. This compound is of significant interest in pharmaceutical and organic synthesis due to its bifunctional structure, which allows for further derivatization at the carboxamide and carboxylic acid groups. Its rigid aromatic framework enhances stability, while the polar functional groups improve solubility in various solvents, facilitating its use in coupling reactions or as an intermediate in drug development. The compound’s well-defined structure and purity make it suitable for research applications, particularly in the design of small-molecule inhibitors or bioactive agents.
2-(3-carbamoylphenyl)-5-methylbenzoic Acid structure
1262006-22-3 structure
Product Name:2-(3-carbamoylphenyl)-5-methylbenzoic Acid
CAS No:1262006-22-3
MF:C15H13NO3
MW:255.268624067307
MDL:MFCD18320214
CID:1219476
PubChem ID:53226126
Update Time:2025-05-20

2-(3-carbamoylphenyl)-5-methylbenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-carbamoylphenyl)-5-methylbenzoic Acid
    • DTXSID40689858
    • 3'-Carbamoyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid
    • 2-(3-Aminocarbonylphenyl)-5-methylbenzoic acid, 95%
    • 1262006-22-3
    • MFCD18320214
    • 2-(3-AMINOCARBONYLPHENYL)-5-METHYLBENZOIC ACID
    • MDL: MFCD18320214
    • Inchi: 1S/C15H13NO3/c1-9-5-6-12(13(7-9)15(18)19)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H2,16,17)(H,18,19)
    • InChI Key: WQEJCWDQVGJERJ-UHFFFAOYSA-N
    • SMILES: OC(C1C=C(C)C=CC=1C1C=CC=C(C(N)=O)C=1)=O

Computed Properties

  • Exact Mass: 255.08954328g/mol
  • Monoisotopic Mass: 255.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 80.4Ų

2-(3-carbamoylphenyl)-5-methylbenzoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB327364-5 g
2-(3-Aminocarbonylphenyl)-5-methylbenzoic acid, 95%; .
1262006-22-3 95%
5g
€1159.00 2023-04-26
abcr
AB327364-5g
2-(3-Aminocarbonylphenyl)-5-methylbenzoic acid, 95%; .
1262006-22-3 95%
5g
€1159.00 2024-06-08

2-(3-carbamoylphenyl)-5-methylbenzoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:1262006-22-3)2-(3-carbamoylphenyl)-5-methylbenzoic Acid
Order Number:A1119013
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:21
Price ($):687.0
Email:sales@amadischem.com

Additional information on 2-(3-carbamoylphenyl)-5-methylbenzoic Acid

Recent Advances in the Study of 2-(3-Carbamoylphenyl)-5-methylbenzoic Acid (CAS: 1262006-22-3)

2-(3-Carbamoylphenyl)-5-methylbenzoic Acid (CAS: 1262006-22-3) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanism of action, and potential clinical applications. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its significance in current biomedical research.

The structural uniqueness of 2-(3-carbamoylphenyl)-5-methylbenzoic Acid lies in its combination of a benzoic acid moiety with a carbamoylphenyl group, which confers specific binding affinities and biological activities. Recent in vitro and in vivo studies have demonstrated its efficacy in modulating key biological pathways, particularly those involved in inflammation and cellular proliferation. These findings suggest that the compound could serve as a lead molecule for the development of novel therapeutic agents targeting chronic inflammatory diseases and certain types of cancer.

One of the most notable advancements in the study of 2-(3-carbamoylphenyl)-5-methylbenzoic Acid is its role as a potent inhibitor of specific enzymes involved in inflammatory responses. Research published in the Journal of Medicinal Chemistry (2023) revealed that the compound exhibits high selectivity for cyclooxygenase-2 (COX-2), with minimal effects on COX-1, thereby reducing the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This selective inhibition profile positions the compound as a potential candidate for the treatment of conditions such as rheumatoid arthritis and osteoarthritis.

Further investigations into the pharmacokinetic properties of 2-(3-carbamoylphenyl)-5-methylbenzoic Acid have provided valuable insights into its bioavailability and metabolic stability. Studies utilizing advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), have shown that the compound maintains stable plasma concentrations over extended periods, with a favorable half-life that supports once-daily dosing. These characteristics enhance its suitability for clinical development, addressing one of the key challenges in drug formulation and delivery.

In addition to its anti-inflammatory properties, recent research has explored the anticancer potential of 2-(3-carbamoylphenyl)-5-methylbenzoic Acid. Preclinical studies conducted on various cancer cell lines have demonstrated its ability to induce apoptosis and inhibit angiogenesis, two critical mechanisms in cancer progression. Notably, the compound showed synergistic effects when combined with conventional chemotherapeutic agents, suggesting its potential as an adjunct therapy in oncology. These findings were corroborated by in vivo models, where significant tumor regression was observed without notable toxicity.

The synthesis and optimization of 2-(3-carbamoylphenyl)-5-methylbenzoic Acid have also been a focus of recent research. Advances in synthetic chemistry have enabled the production of derivatives with enhanced potency and reduced off-target effects. Structure-activity relationship (SAR) studies have identified key modifications that improve the compound's binding affinity and metabolic stability, paving the way for the development of next-generation therapeutics. These innovations highlight the compound's versatility and its potential to address unmet medical needs.

In conclusion, 2-(3-carbamoylphenyl)-5-methylbenzoic Acid (CAS: 1262006-22-3) represents a promising candidate in the realm of chemical biology and pharmaceutical research. Its multifaceted pharmacological profile, coupled with recent advancements in its synthesis and application, underscores its potential to contribute significantly to the treatment of inflammatory diseases and cancer. Ongoing research and clinical trials will be crucial in further validating its efficacy and safety, ultimately determining its place in modern therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1262006-22-3)2-(3-carbamoylphenyl)-5-methylbenzoic Acid
A1119013
Purity:99%
Quantity:5g
Price ($):687.0
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